molecular formula C5H10ClN5 B1521283 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride CAS No. 1171522-63-6

5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B1521283
CAS No.: 1171522-63-6
M. Wt: 175.62 g/mol
InChI Key: XJSLLRDADMUYGJ-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H10ClN5. It is a white solid that is often used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. This reaction is usually carried out in the presence of a catalyst such as copper(I) chloride under mild conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction. This step often involves the use of pyrrolidine and a suitable leaving group attached to the tetrazole ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyrrolidin-2-yl)isoxazole hydrochloride
  • 5-(Pyrrolidin-2-yl)-1H-1,2,3-triazole hydrochloride
  • 5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrochloride

Uniqueness

Compared to these similar compounds, 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride is unique due to its specific tetrazole ring structure. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in the other compounds. Additionally, the presence of the pyrrolidine group further differentiates it by influencing its biological activity and interaction with molecular targets.

Properties

IUPAC Name

5-pyrrolidin-2-yl-2H-tetrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c1-2-4(6-3-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSLLRDADMUYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171522-63-6
Record name 5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 2
5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 3
5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 4
5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 5
5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride
Reactant of Route 6
5-(pyrrolidin-2-yl)-1H-1,2,3,4-tetrazole hydrochloride

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